molecular formula C15H17N3O2S B2696299 Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfone CAS No. 478080-82-9

Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfone

Cat. No.: B2696299
CAS No.: 478080-82-9
M. Wt: 303.38
InChI Key: KPDNUHUTXIARMI-UHFFFAOYSA-N
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Description

Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfone is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a phenyl group, a pyrrolidinyl group, and a sulfone group

Scientific Research Applications

Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials with specific properties such as thermal stability or conductivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.

    Addition of the Pyrrolidinyl Group: The pyrrolidinyl group can be added through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.

    Sulfone Formation: The sulfone group can be introduced by oxidizing a thioether precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfone undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding sulfides or amines.

    Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of sulfoxides or further oxidized sulfones.

    Reduction: Formation of sulfides or amines.

    Substitution: Various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfone involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfoxide: Similar structure but with a sulfoxide group instead of a sulfone group.

    Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfide: Similar structure but with a sulfide group instead of a sulfone group.

    2-Phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfone: Lacks the methyl group.

Uniqueness

Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfone group enhances its stability and reactivity compared to similar compounds with sulfoxide or sulfide groups.

Properties

IUPAC Name

5-methylsulfonyl-2-phenyl-4-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-21(19,20)13-11-16-14(12-7-3-2-4-8-12)17-15(13)18-9-5-6-10-18/h2-4,7-8,11H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDNUHUTXIARMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(N=C1N2CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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